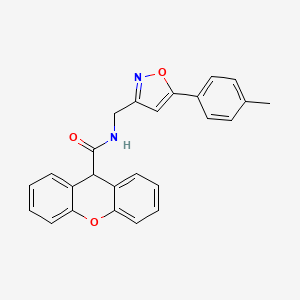

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-16-10-12-17(13-11-16)23-14-18(27-30-23)15-26-25(28)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUZRWZLRVHOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the xanthene backbone. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and xanthene backbone play crucial roles in binding to these targets, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic systems, substituent effects, and biological activities.

Structural Analogues with Xanthene Carboxamide

N-(5-Methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide () :

- Structure : Replaces the isoxazole with a 1,2,4-oxadiazole ring and a methyl substituent.

- Key Differences : The oxadiazole lacks the oxygen-nitrogen adjacency of isoxazole, altering electronic properties. The smaller methyl group may reduce steric hindrance compared to p-tolyl.

- Implications : Likely differences in solubility and target selectivity due to heterocycle polarity and substituent size .

- N-(9H-Xanthen-9-yl)acetamide (): Structure: Simpler acetamide derivative without a heterocyclic substituent.

Isoxazole-Containing Analogues

5-(4-Methylphenyl)-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide (4c, ) :

- Structure : Shares the p-tolyl-isoxazole motif but linked to a purine instead of xanthene.

- Biological Activity : Exhibits xanthine oxidase (XO) inhibition with moderate potency (IC₅₀ ~ 100 nM).

- Key Findings : The p-tolyl group enhances hydrophobic interactions in XO’s active site, though bulky substituents (e.g., tetrahydronaphthalenyl) show superior activity .

- N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide (): Structure: Features a bulky tetrahydronaphthalenyl substituent on isoxazole. Biological Activity: Most potent XO inhibitor in its class (Ki in nanomolar range). Implications: Highlights the importance of bulky, nonpolar substituents for enzyme inhibition, suggesting the target compound’s p-tolyl group may offer intermediate efficacy .

Heterocyclic Systems with Antimicrobial Activity

- 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (): Structure: Combines carbazole with a 1,3,4-oxadiazole ring. Biological Activity: Shows broad-spectrum antimicrobial activity (e.g., 4b, 4d, and 4e inhibit E. coli and C. albicans). Implications: The carbazole-xanthene analogy and heterocycle diversity suggest the target compound may also exhibit antimicrobial properties, though its isoxazole moiety may shift target specificity .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Table 2: Substituent Effects on Xanthine Oxidase Inhibition

Biological Activity

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of an isoxazole ring and a xanthene backbone. This structure imparts distinct chemical properties, making it valuable in various scientific applications, particularly in biological research.

Chemical Structure and Properties

The compound's IUPAC name is N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide, and its molecular formula is CHNO. The molecular weight is approximately 398.5 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |

| Molecular Formula | CHNO |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 953008-80-5 |

Synthesis Methods

The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the xanthene backbone. Common methods include:

- Cycloaddition Reactions : Often catalyzed by metals such as copper (I) or ruthenium (II).

- Optimization Techniques : Industrial production may involve continuous flow reactors and automated synthesis techniques to enhance yield and purity.

The biological activity of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The isoxazole and xanthene components facilitate binding with these targets, potentially leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation of specific physiological processes.

Research Findings

Recent studies have highlighted the compound's potential as a pharmacological agent:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical metabolic pathways, suggesting its potential use in therapeutic applications.

- Protein-Ligand Interactions : Research indicates that N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can effectively bind to various proteins, influencing their activity and stability.

Case Studies

- EPAC Antagonists : A related study focused on structure-activity relationship (SAR) analyses of substituted isoxazoles demonstrated that modifications at specific positions could enhance inhibitory activity against exchange proteins directly activated by cAMP (EPAC). This suggests that similar modifications on N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide could yield potent biological agents .

- Fluorescence Applications : Compounds with similar structural features have exhibited fluorescence properties suitable for imaging applications in biological systems, indicating potential uses in diagnostics and research .

Comparative Analysis with Similar Compounds

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other isoxazole derivatives and xanthene-based molecules:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido)benzenesulfonamides | Isoxazole and sulfonamide groups | Enzyme inhibition |

| Glycylglycine derivatives containing 5-(p-tolyl)isoxazole | Isoxazole moiety | Potential therapeutic applications |

Unique Properties

The unique combination of an isoxazole ring and a xanthene backbone in N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide imparts distinct chemical and biological properties that differentiate it from other compounds in the same class.

Q & A

Q. What are the recommended synthetic routes for N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves two key steps: (1) constructing the isoxazole ring and (2) coupling it to the xanthene scaffold. For the isoxazole moiety, cyclization of nitrile oxides with alkynes (via Huisgen reaction) is widely used. For example, 5-(p-tolyl)isoxazole-3-carbaldehyde can be synthesized using magnesium bromide-mediated alkylation of preformed xanthenone intermediates . The methyl group on the isoxazole can then be functionalized via reductive amination or alkylation.

- Optimization : Use polar aprotic solvents (e.g., THF, DMF) with catalysts like triethylamine or KCO at 60–90°C for 1–4 hours. Monitor progress via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm regioselectivity of the isoxazole ring and substitution patterns on the xanthene. For example, the methyl group on the p-tolyl moiety appears as a singlet (~2.3 ppm) in H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks.

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the xanthene-carboxamide linkage .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-saturate aqueous buffers with DMSO (<1% v/v) for biological assays .

- Stability : Store at –20°C under inert gas (N or Ar) to prevent oxidation of the xanthene ring. Avoid prolonged exposure to light, as the xanthene core is photolabile .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target proteins?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the xanthene-carboxamide moiety and hydrophobic pockets of target proteins. The isoxazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .

- QSAR Analysis : Correlate substituent effects (e.g., p-tolyl vs. electron-withdrawing groups) on bioactivity using Hammett constants or molecular descriptors .

Q. What advanced spectroscopic techniques are suitable for studying the compound’s fluorescence properties and microenvironment interactions?

- Methodological Answer :

- Time-Resolved Fluorescence Spectroscopy : Quantify excited-state lifetimes to assess environmental polarity. The xanthene core exhibits strong emission at ~520 nm (λ = 488 nm) .

- Fluorescence Quenching Assays : Use iodide ions or acrylamide to probe solvent accessibility of the fluorophore in protein-binding studies .

Q. How can structural modifications to the isoxazole or xanthene moieties address discrepancies in biological activity reported across studies?

- Methodological Answer : Contradictory bioactivity data may arise from differences in substituent positioning or solvent effects. For example:

- Isoxazole Modifications : Replace the p-tolyl group with a nitro or amino group to alter electronic effects and hydrogen-bonding capacity .

- Xanthene Modifications : Introduce electron-donating groups (e.g., –OCH) at the 3- or 6-position to enhance photostability .

- Validation : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of derivatives .

Data Contradictions and Resolution

Q. How should researchers resolve conflicting crystallographic data on the conformation of the xanthene-carboxamide linkage?

- Methodological Answer : Discrepancies in crystal structures (e.g., planar vs. twisted carboxamide) may arise from packing forces or solvent inclusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.